
7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 2,4-dichloroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione involves its interaction with cellular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial and anti-inflammatory agent.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .
Eigenschaften
CAS-Nummer |
147115-34-2 |
|---|---|
Molekularformel |
C15H7Cl3N2O2 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
7-chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7Cl3N2O2/c16-7-3-4-10(9(17)6-7)20-13-11(18)15(22)12-8(14(13)21)2-1-5-19-12/h1-6,20H |
InChI-Schlüssel |
NEBRQCRATDJOEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
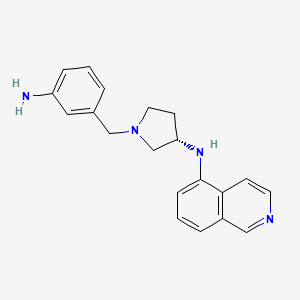
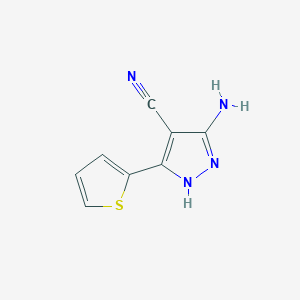
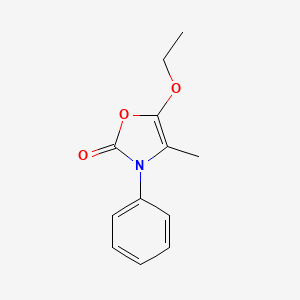

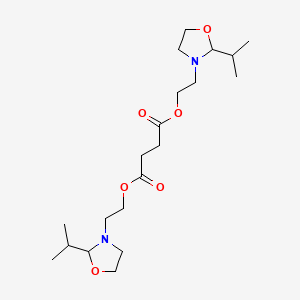
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
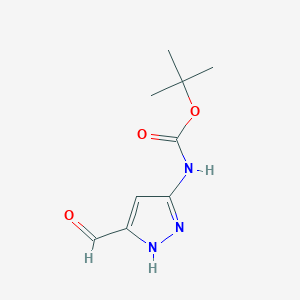
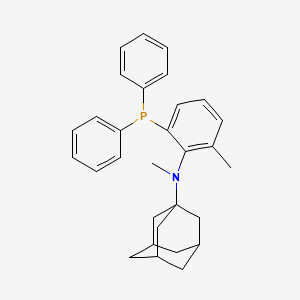
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
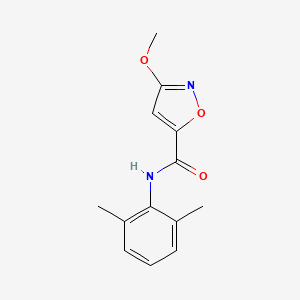
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)

